molecular formula C12H12N2O2 B13578917 Ethyl 8-aminoisoquinoline-3-carboxylate

Ethyl 8-aminoisoquinoline-3-carboxylate

Cat. No.: B13578917
M. Wt: 216.24 g/mol
InChI Key: LCDNQZJOKWSUTD-UHFFFAOYSA-N
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Description

Ethyl 8-aminoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines They are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-aminoisoquinoline-3-carboxylate typically involves the reaction of aniline derivatives with β-ketoesters. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to form the isoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Mechanism of Action

The mechanism of action of ethyl 8-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-aminoisoquinoline-3-carboxylate is unique due to the presence of the amino group at the 8-position, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature makes it a valuable intermediate in the synthesis of bioactive compounds .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 8-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2,13H2,1H3

InChI Key

LCDNQZJOKWSUTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2N

Origin of Product

United States

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